molecular formula C13H20BN3O3 B14781017 2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide

2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide

Cat. No.: B14781017
M. Wt: 277.13 g/mol
InChI Key: RAKXXFRIHNYUCB-UHFFFAOYSA-N
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Description

2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide typically involves the following steps:

    Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.

    Attachment to the pyridine ring: The dioxaborolane ring is then attached to a pyridine derivative through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura reaction.

    Formation of the acetamide group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a fluorine atom instead of an aminoacetamide group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a pyridine ring.

Uniqueness

2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide is unique due to the presence of both the dioxaborolane and aminoacetamide groups, which confer specific reactivity and potential applications in various fields. Its ability to form reversible covalent bonds and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H20BN3O3

Molecular Weight

277.13 g/mol

IUPAC Name

2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide

InChI

InChI=1S/C13H20BN3O3/c1-12(2)13(3,4)20-14(19-12)10-7-9(5-6-16-10)17-8-11(15)18/h5-7H,8H2,1-4H3,(H2,15,18)(H,16,17)

InChI Key

RAKXXFRIHNYUCB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NCC(=O)N

Origin of Product

United States

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